N,N-diethylethanamine; thiocyanic acid
Description
Overview of Protonic Ionic Liquids in Materials and Energy Research
Protonic ionic liquids (PILs) are a subclass of ionic liquids (ILs) characterized by the presence of a transferable proton. researchgate.net This feature imparts them with unique physicochemical properties, such as proton conductivity, which makes them highly valuable in various fields of materials and energy research. rsc.orgrsc.org Unlike aprotic ionic liquids (AILs), which are formed by quaternization reactions, PILs are typically synthesized through a straightforward acid-base neutralization reaction. rsc.orgchalmers.se This often makes their synthesis simpler and more cost-effective. researchgate.net
The key properties of PILs that make them attractive for materials and energy applications include:
High Ionic Conductivity: Many PILs exhibit high ionic conductivity, which is essential for their use as electrolytes in electrochemical devices. researchgate.net Some PILs can even exhibit "Grotthuss-like" proton diffusion, which can further enhance their conductivity. researchgate.net
Wide Electrochemical Window: PILs often possess a wide electrochemical stability window, allowing them to be used in high-voltage applications without decomposing. researchgate.net
Low Volatility and Flammability: Like other ionic liquids, PILs have very low vapor pressure and are generally non-flammable, which enhances the safety of devices in which they are used. researchgate.net
Thermal Stability: Many PILs are thermally stable over a wide range of temperatures, making them suitable for applications that operate at elevated temperatures. researchgate.net
Tunability: The properties of PILs can be tuned by carefully selecting the constituent acid and base, allowing for the design of materials with specific characteristics for a given application. rsc.org
These properties have led to the investigation of PILs in a variety of energy-related applications, including:
Fuel Cells: The high proton conductivity of some PILs makes them promising electrolytes for proton exchange membrane fuel cells (PEMFCs), particularly those operating at temperatures above 100 °C. rsc.org
Batteries and Supercapacitors: PILs are being explored as safer and more stable electrolytes for lithium-ion batteries and supercapacitors. researchgate.netbohrium.com
Dye-Sensitized Solar Cells (DSSCs): The unique properties of PILs make them suitable for use as electrolytes in DSSCs. rsc.org
Significance of Triethylammonium (B8662869) Thiocyanate (B1210189) as a Model and Applied Ionic Liquid
Triethylammonium thiocyanate (TAT) has emerged as a significant compound within the field of ionic liquids, serving as both a model system for fundamental studies and a functional material in various applications. Its significance stems from a combination of its accessible synthesis, interesting physicochemical properties, and versatile reactivity.
As a model ionic liquid , TAT provides a platform for understanding the structure-property relationships in PILs. The triethylammonium cation is a simple, symmetric tertiary ammonium (B1175870) ion, while the thiocyanate anion is a well-known pseudohalide with interesting coordination chemistry. wikipedia.org The interaction between these ions, including hydrogen bonding, dictates the macroscopic properties of the liquid, such as its viscosity, conductivity, and thermal behavior.
In terms of applications , TAT has demonstrated considerable promise in several areas:
Supercapacitors: TAT has been successfully used as a low-cost ionic liquid electrolyte in supercapacitors. researchgate.net Supercapacitors fabricated with TAT electrolytes have shown good electrochemical stability, a large operating voltage window of 1.8 V, and high stability with 94.4% capacity retention after 1000 cycles. researchgate.net
Dye-Sensitized Solar Cells (DSSCs): TAT has been employed as a crystal growth inhibitor for copper(I) iodide (CuI), a p-type semiconductor used as a hole collector in solid-state DSSCs. acs.org The presence of TAT improves the performance and stability of these solar cells. acs.org
Organic Synthesis: Thiocyanate-containing PILs, including those with triethylammonium cations, have been utilized as versatile reagents in organic synthesis. urfu.ru They can act as a solvent, a Brønsted acid catalyst, and a source of the nucleophilic thiocyanate anion simultaneously. urfu.ru For instance, triethylammonium thiocyanate has been used to exclusively afford spiro[2-thioxopyrrolidine-3,2'-indane-1',3'-diones] in the ring-opening of certain cyclopropanes. urfu.ru
The following table summarizes some of the key properties of a supercapacitor using a TAT-based electrolyte:
| Property | Value |
| Operating Voltage Window | 1.8 V |
| Capacity Retention (after 1000 cycles) | 94.4% |
| Specific Capacitance (at 5 mV s⁻¹) | 36.8 F g⁻¹ |
Data sourced from a study on a supercapacitor using a triethylammonium thiocyanate ionic liquid electrolyte. researchgate.net
Historical Context and Evolution of Academic Research on TAT
The study of ionic liquids dates back to the early 20th century, but significant academic interest in these materials, particularly room-temperature ionic liquids, surged in the last few decades of the century. acs.org Protic ionic liquids, while known for a long time, have also seen a renaissance in research interest due to their potential applications in "green" chemistry and energy. rsc.org
The investigation of the iron(III) thiocyanate reaction has a long history in chemical analysis, dating back over two centuries. e-bookshelf.deresearchgate.net This historical work laid the foundation for understanding the behavior of the thiocyanate ion in solution.
Specific research into triethylammonium thiocyanate as a distinct ionic liquid is more recent and has evolved alongside the broader field of ionic liquids. Early research often focused on the fundamental properties of ammonium salts. The synthesis of TAT is straightforward, often involving the reaction of triethylamine (B128534) with ammonium thiocyanate or thiocyanic acid. researchgate.netacs.org One method involves heating a mixture of ammonium thiocyanate and triethylamine, which results in the formation of TAT and the expulsion of ammonia (B1221849) gas. researchgate.net
The evolution of research on TAT can be traced through its applications. Initially, its properties as a molten salt were explored. A significant development was its use in dye-sensitized solar cells in the early 2000s, where it was shown to inhibit the crystal growth of CuI, leading to improved cell performance. acs.org More recently, the focus has expanded to its application as an electrolyte in energy storage devices like supercapacitors, highlighting a shift towards sustainable energy solutions. researchgate.net The exploration of thiocyanate-containing PILs, including TAT, in organic synthesis is also a growing area of research, demonstrating the compound's versatility. urfu.ru
Structure
3D Structure of Parent
Properties
CAS No. |
32061-78-2 |
|---|---|
Molecular Formula |
C7H16N2S |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
N,N-diethylethanamine;thiocyanic acid |
InChI |
InChI=1S/C6H15N.CHNS/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;3H |
InChI Key |
QLHCYPWYDGVVPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C(#N)S |
Origin of Product |
United States |
Synthetic Methodologies and Purification Strategies for Triethylammonium Thiocyanate
Direct Synthesis Routes for Triethylammonium (B8662869) Thiocyanate (B1210189)
The most straightforward method for the synthesis of triethylammonium thiocyanate involves the direct reaction of triethylamine (B128534) with a thiocyanate salt. This approach is favored for its simplicity and relatively high yields.
Reaction of Triethylamine with Ammonium (B1175870) Thiocyanate
A common and effective method for preparing triethylammonium thiocyanate is through the double decomposition reaction between triethylamine and ammonium thiocyanate. nih.gov This reaction proceeds by heating a mixture of the two reagents, leading to the formation of triethylammonium thiocyanate and the evolution of ammonia (B1221849) gas. nih.gov
Reaction Conditions and Stoichiometric Considerations
For the reaction between triethylamine and ammonium thiocyanate to proceed efficiently, specific reaction conditions are typically employed. The mixture is generally heated to a temperature of around 120°C. nih.gov Stoichiometrically, an excess of triethylamine is often used, for instance, a 25% excess, to ensure the complete conversion of the ammonium thiocyanate and to drive the reaction forward by facilitating the expulsion of ammonia. nih.gov The reaction is typically conducted under anhydrous conditions to prevent unwanted side reactions. A summary of typical reaction parameters is provided in Table 1.
| Parameter | Value | Reference |
| Reactants | Triethylamine, Ammonium Thiocyanate | nih.gov |
| Temperature | ~120°C | nih.gov |
| Stoichiometry | ~25% excess of triethylamine | nih.gov |
| Conditions | Anhydrous | nih.gov |
Formation of Triethylammonium Thiocyanate as a By-product in Chemical Reactions
Beyond its intentional synthesis, triethylammonium thiocyanate has the potential to form as a byproduct in certain chemical reactions where triethylamine is used as a base in the presence of a thiocyanate source.
Identification in Schiff Base Carboxylate Synthesis
While direct experimental evidence for the formation of triethylammonium thiocyanate as a byproduct in Schiff base carboxylate synthesis is not extensively documented in readily available literature, its potential to form can be inferred from the reaction components and conditions. Triethylamine is a commonly used base in Schiff base synthesis to deprotonate carboxylic acids, facilitating their reaction with other functional groups. If a source of thiocyanate ions is present in the reaction mixture, either as a reactant or a counter-ion, the formation of triethylammonium thiocyanate is plausible through an acid-base reaction between the protonated triethylamine (triethylammonium cation) and the thiocyanate anion.
Purification Techniques for Research-Grade Triethylammonium Thiocyanate
Obtaining research-grade triethylammonium thiocyanate, whether synthesized directly or isolated as a byproduct, necessitates effective purification strategies to remove unreacted starting materials, byproducts, and other impurities.
Given its nature as a protic ionic liquid, standard purification techniques may need to be adapted. Recrystallization from an appropriate solvent system is a common method for purifying solid salts. For ionic liquids that are liquid at or near room temperature, vacuum distillation can be employed to remove volatile impurities.
In instances where triethylammonium thiocyanate is a byproduct in a reaction mixture, its removal is crucial for isolating the target compound. If the desired product is not water-soluble, washing the reaction mixture with water can be an effective method to remove the water-soluble triethylammonium thiocyanate. Alternatively, if the product is soluble in a non-polar solvent in which the triethylammonium salt is insoluble, trituration or washing with this solvent can be used to separate the product from the salt. For more challenging separations, column chromatography may be necessary, although the polar nature of the salt can make this difficult. The choice of purification method will ultimately depend on the physical and chemical properties of both the triethylammonium thiocyanate and the other components in the mixture.
Solvent-Based Separation and Evaporation Protocols
Solvent-based separation techniques are fundamental to isolating and purifying triethylammonium thiocyanate. These methods often involve chromatography to separate the desired salt from impurities. However, a significant challenge during these procedures is the potential loss of the triethylammonium cation, which can lead to products in acidic forms or with a sub-stoichiometric amount of the counterion. nih.gov This phenomenon is particularly relevant during chromatographic purification and subsequent solvent evaporation. nih.gov
One documented approach to mitigate impurities, such as triethylamine hydrochloride (TEA·HCl) which can be a by-product of certain synthetic routes, is the use of silica-gel chromatography. nih.gov An elution system composed of ethyl acetate, triethylamine (TEA), and methanol (B129727) has been effectively used for this purpose. nih.gov The inclusion of a small amount of triethylamine in the eluent helps to maintain the integrity of the triethylammonium salt during the chromatographic process.
Evaporation of solvents post-purification must also be handled with care. The concentration of solutions containing triethylammonium salts can lead to the loss of the volatile triethylamine component, shifting the equilibrium and resulting in an acidic product. nih.gov To counteract this, a modified preparative technique involves the addition of a slight molar excess of triethylamine to the purified solution before the final concentration and drying steps. This ensures the product retains the precise 1:1 ratio of cation to anion. nih.gov
Table 1: Chromatographic Purification of Triethylammonium Salts
| Parameter | Description | Rationale | Source |
|---|---|---|---|
| Stationary Phase | Silica Gel | Standard adsorbent for separation of polar organic compounds. | nih.gov |
| Mobile Phase | Ethyl acetate-Triethylamine-Methanol | Elution system designed to separate the target salt from by-products like TEA·HCl. The presence of TEA suppresses the loss of the triethylammonium cation from the product. | nih.gov |
| Key Challenge | Cation Loss | The volatile nature of triethylamine can lead to its loss during chromatography and evaporation, yielding an acidic, non-stoichiometric product. | nih.gov |
| Mitigation Strategy | Addition of TEA | Including TEA in the eluent and adding a slight excess before final solvent removal helps to maintain the correct salt stoichiometry. | nih.gov |
Optimized Drying Procedures for Residual Solvent Removal
After separation, the complete removal of residual solvents and water is crucial for obtaining pure, anhydrous triethylammonium thiocyanate. This is particularly important given its use as an ionic liquid, where water content can significantly affect its electrochemical properties. researchgate.net The hygroscopic nature of similar salts, like ammonium thiocyanate, underscores the need for efficient drying protocols.
A highly effective method for drying triethylammonium salts is lyophilization, also known as freeze-drying. nih.gov This process involves freezing the aqueous solution of the purified salt and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid to the gas phase. Lyophilization is a gentle drying technique that minimizes thermal stress on the compound and is effective in yielding products with the expected cation-to-anion ratio. nih.gov
For the removal of volatile organic solvents, vacuum drying at a controlled temperature is a common procedure. Given that the synthesis of triethylammonium thiocyanate can involve heating up to 120°C, the compound exhibits thermal stability that allows for moderate heating under vacuum to drive off residual solvents like acetonitrile (B52724) or ethanol (B145695) without decomposition. researchgate.net The careful application of heat and vacuum ensures the removal of volatiles while preserving the integrity of the ionic compound.
Table 2: Drying Procedures for Triethylammonium Thiocyanate
| Method | Description | Key Advantages | Source |
|---|---|---|---|
| Lyophilization (Freeze-Drying) | The purified salt solution is frozen and then placed under a vacuum, causing the water to sublimate. | Minimizes thermal decomposition; effective for removing water while preserving the stoichiometric integrity of the salt. | nih.gov |
| Vacuum Drying | The purified compound is subjected to reduced pressure, often with gentle heating. | Efficiently removes residual volatile organic solvents and water. | researchgate.net |
Table 3: Mentioned Chemical Compounds
| Compound Name | Synonym(s) |
|---|---|
| N,N-diethylethanamine; thiocyanic acid | Triethylammonium thiocyanate |
| Triethylamine | TEA, N,N-diethylethanamine |
| Ammonium thiocyanate | - |
| Triethylamine hydrochloride | TEA·HCl |
| Ethyl acetate | - |
| Methanol | - |
| Water | - |
| Acetonitrile | - |
Advanced Characterization of Triethylammonium Thiocyanate and Its Influence on Material Systems
Spectroscopic Analysis for Mechanistic Elucidation and Product Confirmation
Spectroscopic techniques are fundamental in the characterization of Triethylammonium (B8662869) Thiocyanate (B1210189) (TAT), providing detailed insights into its molecular structure, the behavior of its constituent ions, and its interactions within various material systems. Methods such as Infrared and Nuclear Magnetic Resonance spectroscopy are crucial for confirming the compound's identity and purity, while more advanced applications of spectroscopy help in elucidating its role in complex interfacial phenomena, particularly in energy storage applications.
Infrared Spectroscopy for Anion Vibrational Modes (e.g., SCN⁻)
Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules and ions. In the analysis of Triethylammonium Thiocyanate, IR spectroscopy is particularly effective for identifying the characteristic vibrations of the thiocyanate anion (SCN⁻). The SCN⁻ ion possesses distinct vibrational modes, with the cyanide (C≡N) anti-symmetric stretching mode being the most prominent and diagnostically useful.
This C≡N stretching vibration typically appears in a specific region of the infrared spectrum, and its exact frequency can be sensitive to the local molecular environment, including the solvent and interactions with cations. nih.govchemrxiv.org Studies on thiocyanate ions in various polar solvents have shown that vibrational population relaxation occurs at different rates in protic versus aprotic solvents, which can be correlated with the linewidths of the absorption spectra. researchgate.net For instance, the vibrational lifetime of the SCN⁻ stretch has been measured to be around 56-60 ps in ionic liquids. researchgate.net
The analysis of gaseous combustion products from related compounds, such as triethylamine (B128534) borane, demonstrates the utility of FTIR in identifying various functional group vibrations, including C-H, N-H, and O-H stretching modes, which are also relevant to the triethylammonium cation. researchgate.net In studies involving TAT as a surface treatment agent for perovskite nanocrystals, FTIR spectroscopy helps confirm that the thiocyanate ion is surface-bound, as indicated by an increase in its vibrational transition frequency. nih.govnanoge.orgdtu.dk
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| C≡N Stretch (Thiocyanate) | 2150 - 2160 | Primary diagnostic peak for the SCN⁻ anion. Frequency is sensitive to the local chemical environment and coordination. nih.gov |
| N-H Stretch (Ammonium) | ~3300 | Indicates the presence of the ammonium (B1175870) group in the cation. mdpi.com |
| C-H Stretch (Alkyl) | 2850 - 3000 | Characteristic of the ethyl groups on the triethylammonium cation. mdpi.com |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation of Reaction Products and Impurities
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic compounds. For Triethylammonium Thiocyanate, both ¹H NMR and ¹³C NMR are used to confirm the structure of the triethylammonium cation and to detect the presence of any impurities from its synthesis, such as unreacted triethylamine. np-mrd.org
In the ¹H NMR spectrum, the triethylammonium cation is expected to show two characteristic signals corresponding to the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons of the ethyl groups. Due to spin-spin coupling, the methyl proton signal appears as a triplet, while the methylene proton signal appears as a quartet. The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the ethyl group structure.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the methyl and methylene carbons of the cation. The chemical shifts of these signals are characteristic of their electronic environments. NMR is also a standard characterization technique for Schiff base complexes and other materials where TAT might be used as a component. ijcce.ac.irresearchgate.netresearchgate.net
| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ (Methyl) | ~1.3 | Triplet (t) |
| ¹H | -CH₂- (Methylene) | ~3.2 | Quartet (q) |
| ¹³C | -CH₃ (Methyl) | ~9 | N/A |
| ¹³C | -CH₂- (Methylene) | ~47 | N/A |
Note: Expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Spectroscopic Investigations of Interfacial Phenomena in Energy Storage Systems
Triethylammonium Thiocyanate, as an ionic liquid, is of significant interest for applications in energy storage devices like supercapacitors and batteries. researchgate.net Spectroscopic methods are vital for understanding the complex interfacial phenomena that occur between the ionic liquid electrolyte and the electrode surfaces. acs.org When a voltage is applied, the ions in the electrolyte rearrange to form an electric double layer (EDL) at the interface, which is critical for charge storage. sciencedaily.com
Tracking the real-time evolution of the EDL is challenging due to its nanometer-scale thickness. sciencedaily.com However, techniques such as surface-enhanced vibrational spectroscopy (Raman and IR) can provide insights into the orientation and arrangement of ions at the electrode surface. rsc.org These investigations can reveal how the triethylammonium cations and thiocyanate anions populate the interfacial layer in response to the electrode's potential. sciencedaily.com
Furthermore, spectroscopy is used to study the desolvation of ions as they approach the electrode surface, a crucial step in electrochemical reactions. researchgate.net Understanding these interfacial charge transfer processes is key to optimizing the performance of energy storage systems. For example, studies have shown that the structure of the anion can greatly affect the charge transfer process at the electrode/electrolyte interface. acs.org The use of ionic liquids can also influence the van der Waals forces between layers in electrode materials, which in turn affects ion diffusion kinetics. acs.org
Morphological and Crystalline Characterization in TAT-Incorporated Materials
The incorporation of Triethylammonium Thiocyanate into various materials can significantly alter their morphology and crystalline properties. Characterization techniques such as scanning electron microscopy and X-ray diffraction are essential for evaluating these changes and correlating them with the material's performance in specific applications.
Scanning Electron Microscopy (SEM) for Surface Morphology of Composites
Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. When TAT is used as an additive or electrolyte in composite materials, SEM is employed to observe its effects on the material's structure.
X-ray Diffraction (XRD) Analysis of Crystalline Structures in Related Materials (e.g., CuI, Schiff Base Carboxylates)
X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure, phase, and crystallite size of materials. In the context of TAT-incorporated materials, XRD provides crucial information on how the additive affects the atomic arrangement.
In studies of CuI thin films, XRD analysis confirms that the material retains its characteristic cubic (zincblende) crystal structure even when TAT is included as a modifier. researchgate.netresearchgate.net While TAT influences the crystal growth and morphology, it does not alter the fundamental crystal phase of the CuI. researchgate.net The crystallite size, which can be calculated from the broadening of the XRD peaks using the Scherrer formula, is often correlated with morphological features observed in SEM. researchgate.net
XRD is also a standard and essential tool for the characterization of Schiff base complexes and their coordination polymers. ijcce.ac.irijcce.ac.ir For instance, it is used to determine the coordination geometry of metal centers and how ligands, such as thiocyanate, bridge these centers to form one-, two-, or three-dimensional structures. mdpi.comresearchgate.net The technique provides definitive structural data that underpins the understanding of these complex materials. ijcce.ac.ir
| Material System | Effect of TAT/Thiocyanate | XRD Findings |
|---|---|---|
| Copper(I) Iodide (CuI) Films | Used as a crystal growth inhibitor to improve film morphology. researchgate.net | Confirms that the deposited CuI films are polycrystalline and maintain the cubic γ-CuI phase. researchgate.netresearchgate.net |
| Schiff Base Metal Complexes | Thiocyanate can act as a ligand, influencing the final structure. researchgate.net | Determines the crystal structure, phase purity, and grain size of the synthesized complexes. ijcce.ac.irijcce.ac.ir |
| Perovskite Nanocrystals | Used as a surface passivating agent to enhance stability and quantum yield. nih.govdtu.dk | Shows that the core perovskite crystal structure is maintained after surface treatment. nih.gov |
Electrochemical Applications and Performance Studies of Triethylammonium Thiocyanate As an Ionic Liquid
Application as an Electrolyte in Supercapacitors
The ionic liquid N,N-diethylethanamine; thiocyanic acid, commonly known as Triethylammonium (B8662869) Thiocyanate (B1210189) (TAT), has been identified as a promising, low-cost electrolyte for supercapacitors. researchgate.net Its application addresses some of the drawbacks of conventional organic solvents, which include high volatility and toxicity. researchgate.net Research into TAT has focused on its synthesis, electrochemical properties, and performance in electrical double-layer capacitors (EDLCs), particularly those using activated carbon electrodes derived from biomass. researchgate.net
Electrolyte Formulation and Optimization Strategies
The formulation of Triethylammonium Thiocyanate is achieved through a direct synthesis method. The process involves heating a mixture of ammonium (B1175870) thiocyanate and an excess of triethylamine (B128534) to 120 °C under anhydrous conditions for a short duration, which results in the formation of the ionic liquid and the expulsion of ammonia (B1221849) gas. researchgate.net
Optimization strategies for supercapacitors using this electrolyte focus on its cost-effectiveness and the materials used for the electrodes. researchgate.net The use of TAT itself is a key strategy, as it provides a less expensive alternative to other ionic liquids without compromising performance. researchgate.net Further optimization involves the electrode fabrication process, where studies have varied the amount of polyvinylpyrrolidone (B124986) (PVP) binder mixed with activated carbon deposited on a titanium sheet. researchgate.net One study identified the optimal electrode composition as 5% w/w PVP in 0.50 g of activated carbon, heat-treated at 200 °C for 20 minutes. researchgate.net This holistic approach of optimizing both the novel, low-cost ionic liquid electrolyte and the biomass-derived activated carbon electrode material presents an attractive path for the commercial production of inexpensive supercapacitors. researchgate.net
Investigation of Electrolyte Conductivity and Ion Transport Kinetics
The ionic conductivity of Triethylammonium Thiocyanate was investigated using AC impedance analysis over a frequency range of 1 Hz to 500 kHz. researchgate.net
The conductivity of the TAT electrolyte demonstrates a clear dependence on temperature. As the temperature increases, ionic mobility is enhanced, leading to higher conductivity. researchgate.net Measurements taken in ten-degree increments from 30 °C to 90 °C showed that the conductivity increased from 4.5 mS cm⁻¹ to 14.4 mS cm⁻¹. researchgate.net
Table 1: Temperature Dependence of Triethylammonium Thiocyanate Conductivity
| Temperature (°C) | Conductivity (mS cm⁻¹) |
|---|---|
| 30 | 4.5 |
| 90 | 14.4 |
Data showing the range of ionic conductivity for the TAT electrolyte at different temperatures. researchgate.net
The behavior of ion transport kinetics in the Triethylammonium Thiocyanate electrolyte conforms to the Vogel-Tammann-Fulcher (VTF) model. researchgate.net This model is commonly used to describe the temperature dependence of viscosity and conductivity in ionic liquids and polymer electrolytes. nih.govresearchgate.net Analysis based on the VTF model for TAT yielded an activation energy (Ea) of 0.0158 eV and a pre-exponential factor (AσT) of 114.9 S m⁻¹ K¹/². researchgate.net
Electrochemical Stability and Operating Voltage Window Determination
Electrochemical stability is a critical parameter for electrolytes in energy storage devices. Studies on Triethylammonium Thiocyanate have shown that it possesses good electrochemical stability. researchgate.net The operating voltage window for a supercapacitor using this ionic liquid electrolyte was determined to be 1.8 V. researchgate.net This relatively large window is advantageous for achieving higher energy densities compared to aqueous electrolytes.
Cycling Performance and Capacity Retention Studies
The long-term stability and performance of supercapacitors are evaluated through cycling studies. Devices employing Triethylammonium Thiocyanate as the electrolyte have demonstrated high stability and excellent capacity retention over numerous charge-discharge cycles. researchgate.net
In one study, a supercapacitor assembly using an optimized activated carbon electrode and TAT electrolyte exhibited 94.4% capacity retention after 1,000 cycles. researchgate.net Another investigation focusing on long-term cycling showed an impressive specific capacitance retention of 142% after 10,000 cycles at a high scan rate of 500 mV s⁻¹. researchgate.net This remarkable increase in capacitance over extended cycling was attributed to the clearing of ion conducting pathways and enhanced charge transport, which was confirmed by impedance analysis showing reduced resistive losses. researchgate.net This performance highlights the potential of TAT for fabricating durable and high-performance supercapacitors. researchgate.netmdpi.com
Table 2: Cycling Performance of Supercapacitors with TAT Electrolyte
| Number of Cycles | Capacity Retention (%) | Scan Rate |
|---|---|---|
| 1,000 | 94.4 | 5 mV s⁻¹ |
| 10,000 | 142 | 500 mV s⁻¹ |
Summary of capacity retention data from different cycling studies on supercapacitors using Triethylammonium Thiocyanate electrolyte. researchgate.net
Interfacial Charge Storage Mechanisms (e.g., Electrical Double-Layer Capacitance)
The primary mechanism for charge storage in supercapacitors utilizing triethylammonium thiocyanate as an electrolyte is the formation of an electrical double-layer (EDL) at the interface between the electrode material and the electrolyte. This EDL is essentially a physical phenomenon where ions from the electrolyte accumulate on the surface of the electrode, creating a capacitor-like structure with a very small separation distance, which allows for high capacitance.
In a supercapacitor employing triethylammonium thiocyanate and activated charcoal electrodes, the initial energy and power densities of the electrical double-layer capacitance (EDLC) were recorded at 0.926 W h kg⁻¹ and 5681 W kg⁻¹, respectively. nih.govrsc.org Remarkably, after numerous charge-discharge cycles, these values saw increments of 42.2% and 60.6%, respectively. nih.govrsc.org This enhancement is attributed to the clearing of ion conducting pathways and improved charge transport with cycling, which reduces resistive losses. rsc.org The formation of a stable EDL structure is a key factor in the performance of supercapacitors. rsc.org The interaction between the ions of the ionic liquid and the electrode surface is a critical aspect of the charging mechanism. rsc.org
Integration with Advanced Electrode Materials
The performance of supercapacitors is heavily dependent on the properties of the electrode materials. The integration of triethylammonium thiocyanate with various advanced electrode materials has been a subject of research to enhance energy and power densities.
Activated carbon derived from biomass is a cost-effective and sustainable electrode material for supercapacitors. nih.govrsc.org Coconut shells are one such biomass source used to produce electronically conducting activated carbon. rsc.orgrsc.org Supercapacitors fabricated with these electrodes and triethylammonium thiocyanate as the electrolyte have demonstrated promising performance. nih.govrsc.org
An optimized supercapacitor assembly using activated carbon from coconut shells with a polyvinylpyrrolidone (PVP) binder showed a specific capacitance of 36.8 F g⁻¹ at a scan rate of 5 mV s⁻¹. rsc.org This system exhibited good electrochemical stability with a large operating voltage window of 1.8 V and maintained 94.4% of its initial capacitance after 1000 cycles. rsc.org Even after 10,000 charge-discharge cycles, a supercapacitor with these materials showed a specific capacitance retention of 142% at a high scan rate of 500 mV s⁻¹. rsc.org This impressive performance is linked to the clearing of ion conducting pathways and enhanced charge transport at higher temperatures. rsc.org
| Electrode Material | Electrolyte | Specific Capacitance | Voltage Window | Capacity Retention |
| Activated Carbon (Coconut Shell) | Triethylammonium Thiocyanate | 36.8 F g⁻¹ | 1.8 V | 94.4% after 1000 cycles |
| Activated Carbon (Coconut Shell) | Triethylammonium Thiocyanate | - | - | 142% after 10,000 cycles |
MXenes are a class of two-dimensional inorganic compounds that have shown great potential as electrode materials for supercapacitors due to their high conductivity and large surface area. nih.gov The slit nanopores present in MXene materials significantly influence their electrochemical performance. rsc.orgrsc.org Molecular dynamics simulations have been used to analyze the ion transport and energy storage mechanisms in MXene/ionic liquid supercapacitors. rsc.org
During the charging process, counter-ions from the ionic liquid move from the bulk electrolyte into the electrode pores, forming a counter-ion layer near the electrode surface, while some co-ions are expelled. rsc.org Upon completion of charging, a distinct ion layering structure is formed. rsc.org The distribution of ions within the electrode pores is influenced by the interlayer spacing, leading to regional characteristics. rsc.org Near the bulk region, a stable electrical double-layer (EDL) structure is maintained, while deeper within the pores, a mixed region with persistent co-ions and significant disorder is observed. rsc.org The total energy variation of the electrode is dominated by this mixed region and decreases as the interlayer spacing is reduced. rsc.org
Graphene nanoballs, with their high surface area and excellent electrical conductivity, are promising electrode materials for high-performance supercapacitors. rsc.org The unique three-dimensional structure of graphene hollow nanoballs allows for the formation of thin and uniform capacitive layers that can fully interact with the electrolyte, which is crucial for achieving optimal capacitance. rsc.org When combined with pseudocapacitive materials like cobalt oxide, these electrodes can exhibit very high specific capacitance. rsc.org
Porous carbon materials, in general, are widely used in supercapacitors due to their high specific surface area and tunable pore structures. researchgate.netresearchgate.net The performance of these materials is closely linked to the accessibility of their pores to electrolyte ions. The interaction between the porous carbon structure and the ionic liquid electrolyte governs the charge storage capacity and rate capability of the device. The use of hierarchically porous carbons can further enhance performance by providing efficient ion transport pathways.
Advanced Electrochemical Characterization Techniques
To fully understand the electrochemical behavior of supercapacitors using triethylammonium thiocyanate, advanced characterization techniques are employed.
AC Impedance Spectroscopy (ACIS), also known as Electrochemical Impedance Spectroscopy (EIS), is a powerful non-destructive technique used to investigate the fundamental processes occurring at the electrode/electrolyte interface and within the bulk of the materials. By applying a small amplitude AC signal over a wide range of frequencies, detailed information about the resistance, capacitance, and diffusion processes within the electrochemical cell can be obtained.
In studies of supercapacitors with triethylammonium thiocyanate and biomass-derived activated carbon electrodes, impedance analysis has been used to confirm the reduction of resistive losses with an increasing number of charge-discharge cycles. nih.govrsc.org The temperature dependence of the electrolyte's conductivity can also be investigated using ACIS, with the conductivity of triethylammonium thiocyanate found to be in the range of 4.5 to 14.4 mS cm⁻¹ between 30 °C and 90 °C. rsc.org The analysis of impedance spectra often involves the use of equivalent circuits to model the different electrochemical processes, such as the serial resistance, charge transfer resistance, and Warburg impedance related to diffusion.
Cyclic Voltammetry (CV)
Cyclic voltammetry studies on triethylammonium thiocyanate, a protic ionic liquid, have demonstrated its electrochemical stability, which is a crucial characteristic for its application in electrochemical devices. In studies related to its use as an electrolyte in supercapacitors, triethylammonium thiocyanate has been shown to possess a large operating voltage window of 1.8 V. researchgate.net This wide electrochemical window indicates its resistance to electrochemical decomposition at both anodic and cathodic potentials, a vital property for a stable electrolyte. Furthermore, its application in supercapacitors has shown high stability, with a 94.4% capacity retention after 1000 charge-discharge cycles, and AC impedance studies have provided comparable results confirming its robust nature. researchgate.net
Application in Dye-Sensitized Solar Cells (DSSCs)
Triethylammonium thiocyanate (referred to in some literature as triethylamine hydrothiocyanate or THT) has found significant application in the fabrication of solid-state dye-sensitized solar cells (DSSCs). researchgate.netkarazin.uaresearchgate.net In these devices, it plays a multifaceted role, primarily acting as a component of the electrolyte system and as an agent to improve the properties of the hole-transporting material. researchgate.net
Enhancement of Hole Transport Layer Conductivity (e.g., CuSCN)
Copper(I) thiocyanate (CuSCN) is a widely used p-type semiconductor that functions as a hole transport material (HTM) in DSSCs. researchgate.netrsc.org The efficiency of the DSSC is significantly dependent on the conductivity of this hole transport layer. Research has shown that the p-type conductivity of CuSCN can be significantly enhanced by modification with triethylammonium thiocyanate. researchgate.net This enhancement is achieved by incorporating triethylamine-coordinated Cu(II) sites into the CuSCN structure. researchgate.net
A specific method to achieve this conductivity enhancement involves mixing CuSCN with triethylammonium thiocyanate in a dipropyl sulfide (B99878) solution. researchgate.netmdpi.com When this mixture is prepared as a paste and stirred with propyl sulfide, it is allowed to stand in the dark for several weeks. researchgate.net Over time, a reaction occurs that slightly alters the crystal structure of the CuSCN. researchgate.net X-ray diffraction (XRD) analysis of the material after 20 days reveals the appearance of a new peak, providing evidence for this structural change. researchgate.net This modification is believed to be the source of the enhanced hole conductivity. researchgate.net
Table 1: Effect of Reaction Time on CuSCN Crystal Structure
| Sample | Reaction Time | Observation |
| Pure CuSCN | N/A | Standard XRD peaks for CuSCN. |
| CuSCN + THT in Propyl Sulfide | 1 Day | XRD peaks consist of only CuSCN characteristic peaks. |
| CuSCN + THT in Propyl Sulfide | 20 Days | An additional peak appears at 2θ = 24.6°, suggesting a change in crystal structure. |
While specific studies detailing the AC impedance response of CuSCN layers directly modified with triethylammonium thiocyanate are not extensively available, the impact of this ionic liquid on electrochemical systems has been investigated. In the context of supercapacitors using a triethylammonium thiocyanate electrolyte, AC impedance analysis confirmed a reduction in resistive losses over extended cycling. researchgate.net This suggests that the ionic liquid can contribute to maintaining or improving charge transfer kinetics and lowering internal resistance within an electrochemical device, properties that would be beneficial for the function of a CuSCN hole transport layer in a DSSC. researchgate.net
Function as a Crystal Growth Inhibitor for Inorganic Semiconductors (e.g., CuI)
A critical challenge in the fabrication of solid-state DSSCs is ensuring that the solid hole collector, such as Copper(I) Iodide (CuI), effectively fills the nanometer-sized pores of the titanium dioxide (TiO₂) photoanode. researchgate.net Rapid or uncontrolled crystal growth of the hole collector during deposition can block these pores, leading to incomplete filling and poor device performance. researchgate.net
Triethylammonium thiocyanate has been demonstrated to be a highly effective crystal growth inhibitor for CuI. researchgate.net When added to the CuI coating solution (typically in acetonitrile), it prevents the formation of large CuI crystals. researchgate.net This inhibitory action allows for the uniform deposition of the p-type semiconductor within the porous structure of the nanocrystalline TiO₂ film, which greatly improves the performance and efficiency of the resulting solid-state solar cell. researchgate.netresearchgate.net The effectiveness of triethylammonium thiocyanate in this role is considered equal to or greater than other, more complex and expensive inhibitors. researchgate.net
Performance Analysis in Photovoltaic Devices
The ionic liquid this compound, also known as triethylammonium thiocyanate, has been investigated for its potential to enhance the performance of photovoltaic devices, particularly in the context of dye-sensitized solar cells (DSSCs). Its role is multifaceted, primarily acting as a crystal growth inhibitor and a molten salt, which collectively contribute to improved cell efficiency.
Power Conversion Efficiency (PCE) Optimization
Research into the application of triethylammonium thiocyanate in DSSCs has demonstrated its positive impact on power conversion efficiency. In solid-state dye-sensitized solar cells utilizing a p-CuI hole collector, the introduction of triethylamine hydrothiocyanate has been shown to significantly improve cell performance. A notable study reported a power conversion efficiency of 3.75%. researchgate.net This enhancement is largely attributed to the inhibitory action of the thiocyanate ion on the crystal growth of copper(I) iodide (CuI), a common p-type semiconductor in these devices. researchgate.net
The molten salt property of triethylammonium thiocyanate at temperatures below the CuI deposition temperature is also crucial. acs.org This characteristic allows for the formation of a uniform monolayer film at the grain boundary interfaces of the p-type semiconductor, which is a significant improvement over non-molten salt additives that can leave crystalline residue and obstruct hole transport. acs.org The combination of these factors leads to a more efficient device.
| Photovoltaic Device Type | Key Additive | Reported Power Conversion Efficiency (PCE) |
|---|---|---|
| Dye-Sensitized Solar Cell (DSSC) with p-CuI | Triethylammonium Thiocyanate | 3.75% |
Short-Circuit Current Density (JSC) and Open-Circuit Voltage (VOC)
However, it has been noted that the stability of these devices can be a challenge. Under prolonged illumination (1000 W m-2), a detectable decrease in both the short-circuit photocurrent and the open-circuit voltage has been observed over several hours. acs.org This indicates that while the initial performance is enhanced, issues related to the long-term stability of the device's electrical output persist.
| Parameter | Observation with Triethylammonium Thiocyanate | Underlying Mechanism |
|---|---|---|
| Short-Circuit Current Density (JSC) | Initial enhancement, but decreases with prolonged illumination | Improved charge injection and transport at the dye/hole-collector interface |
| Open-Circuit Voltage (VOC) | Initial enhancement, but decreases with prolonged illumination | Likely influenced by changes in recombination rates and interface stability |
Fill Factor (FF) and Recombination Blocking
The fill factor (FF) is a critical parameter that reflects the ideality of a solar cell and is influenced by series and shunt resistances, as well as charge recombination rates. The use of triethylammonium thiocyanate as a molten salt that uniformly coats the grain boundaries of the hole conductor can be expected to reduce charge recombination at these interfaces. acs.org By passivating surface defects and creating a more uniform hole-transporting layer, the pathways for charge recombination are minimized, which should, in principle, lead to an improved fill factor.
| Parameter | Inferred Impact of Triethylammonium Thiocyanate | Rationale |
|---|---|---|
| Fill Factor (FF) | Potential for improvement due to reduced recombination and better charge transport | The molten salt nature provides uniform coverage of grain boundaries, reducing defect sites. |
| Recombination Blocking | Initially effective, but long-term stability is a concern | Performance degradation under illumination suggests an increase in recombination over time. |
Mechanistic Investigations and Chemical Reactivity of Triethylammonium Thiocyanate
Anion Exchange Reactions Involving Triethylammonium (B8662869) Thiocyanate (B1210189)
Anion exchange reactions represent a fundamental class of reactions for triethylammonium thiocyanate, where the thiocyanate anion is exchanged with an anion from another salt. These processes are governed by factors such as solubility, lattice energies of the ionic species, and the nature of the solvent.
Triethylammonium thiocyanate can react with quaternary ammonium (B1175870) salts, such as tetraalkylammonium halides, in a metathesis reaction. In this process, the thiocyanate anion displaces the original anion associated with the quaternary ammonium cation. The general form of the reaction is as follows:
[Et₃NH]⁺[SCN]⁻ + [R₄N]⁺[X]⁻ ⇌ [R₄N]⁺[SCN]⁻ + [Et₃NH]⁺[X]⁻
Where [Et₃NH]⁺ is the triethylammonium cation, [R₄N]⁺ is a quaternary ammonium cation (e.g., tetrabutylammonium), and X⁻ is an anion, typically a halide (e.g., Cl⁻, Br⁻, I⁻). The equilibrium of this reaction can be shifted to the right by selecting appropriate solvents and conditions that favor the precipitation of one of the products, such as triethylammonium halide. The resulting quaternary ammonium thiocyanate salts are often used in various synthetic applications due to their solubility in organic solvents.
The thiocyanate anion is an effective nucleophile, but its reactivity is significantly influenced by the solvent. The choice of solvent can enhance or suppress its nucleophilic strength, a critical consideration in reaction design. masterorganicchemistry.com Solvents are broadly classified as polar protic (e.g., water, methanol) and polar aprotic (e.g., acetonitrile (B52724), dimethylformamide). youtube.com
In polar protic solvents, the solvent molecules possess acidic protons (e.g., O-H or N-H groups) and can form strong hydrogen bonds with the anionic nucleophile. libretexts.orgkhanacademy.org This solvation creates a "shell" of solvent molecules around the thiocyanate anion, which stabilizes it but also sterically hinders its approach to an electrophilic center, thereby reducing its nucleophilicity. libretexts.org
Conversely, polar aprotic solvents lack acidic protons and cannot act as hydrogen-bond donors. masterorganicchemistry.com While they can solvate the accompanying cation, they leave the anion relatively "naked" and unsolvated. libretexts.org This lack of strong solvation enhances the anion's reactivity, making the thiocyanate ion a much stronger nucleophile in these media. masterorganicchemistry.commedlifemastery.com The increase in reactivity for anions in polar aprotic solvents compared to protic solvents can be several orders of magnitude.
| Solvent Type | Examples | Interaction with SCN⁻ Anion | Resulting Nucleophilicity of SCN⁻ |
|---|---|---|---|
| Polar Protic | Water (H₂O), Methanol (B129727) (CH₃OH), Ethanol (B145695) (C₂H₅OH) | Strong solvation via hydrogen bonding. libretexts.org | Decreased (weaker nucleophile). libretexts.org |
| Polar Aprotic | Acetonitrile (CH₃CN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) libretexts.org | Weak solvation, anion is "naked". libretexts.org | Increased (stronger nucleophile). libretexts.org |
The coordination behavior of the thiocyanate anion is well-explained by the Hard and Soft Acids and Bases (HSAB) theory. shd-pub.org.rs This theory classifies Lewis acids (cations) and Lewis bases (anions) as either "hard" or "soft". Hard acids are typically small, highly charged cations, while soft acids are larger, more polarizable cations with low charge. truegeometry.com Similarly, hard bases are small, highly electronegative anions, while soft bases are larger, more polarizable anions. truegeometry.com The central principle of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. truegeometry.com
The thiocyanate anion is an ambidentate ligand, meaning it has two potential donor atoms: the "harder" nitrogen atom and the "softer" sulfur atom. wikipedia.orglibretexts.orglibretexts.orgresearchgate.net
Nitrogen-bonding (Isothiocyanate): The nitrogen atom is a harder Lewis base. Therefore, it preferentially coordinates to hard Lewis acids such as first-row transition metals like Cr(III), Fe(III), Co(II), and Ni(II), as well as cations of alkali and alkaline earth metals. shd-pub.org.rswikipedia.org
Sulfur-bonding (Thiocyanate): The sulfur atom is a larger, more polarizable, and thus softer Lewis base. It preferentially coordinates to soft Lewis acids, which include larger, more polarizable metal cations like Pd(II), Pt(II), Au(III), and Hg(II). wikipedia.orglibretexts.orgtamu.edu
This differential affinity allows for selective complexation and is a key principle in coordination chemistry. wikipedia.org For instance, reacting a mixture of metal ions with triethylammonium thiocyanate can lead to separation based on the preferential formation of either N-bonded or S-bonded complexes.
| Cation Type (Lewis Acid) | Examples | Preferred Bonding Site on SCN⁻ | Resulting Complex |
|---|---|---|---|
| Hard | Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺ wikipedia.orglibretexts.org | Nitrogen (Hard Base) shd-pub.org.rs | Isothiocyanate (M-NCS) wikipedia.org |
| Soft | Hg²⁺, Au³⁺, Ag⁺, Pd²⁺ truegeometry.comlibretexts.orgtamu.edu | Sulfur (Soft Base) shd-pub.org.rs | Thiocyanate (M-SCN) wikipedia.org |
Interactions with Metal Centers and Inorganic Compounds
The thiocyanate anion readily interacts with a variety of metal centers and inorganic materials, leading to the formation of coordination complexes and influencing the synthesis of nanostructures.
The formation of titanium dioxide (TiO₂) nanotubes via anodic oxidation is an electrochemical process where a titanium metal substrate is anodized in an electrolyte solution. atlantis-press.com The mechanism involves two competing processes: the electrochemical formation of a compact TiO₂ layer and the chemical dissolution of this oxide layer by anions present in the electrolyte. researchgate.net
The process begins with the formation of a dense oxide layer on the titanium surface. researchgate.net Anions in the electrolyte, such as fluoride (B91410), chloride, or potentially thiocyanate, then induce localized dissolution or pitting of this oxide layer. researchgate.netresearchgate.netnih.gov The applied electric field drives the growth of the oxide at the bottom of these pits while dissolution continues at the pore base, leading to the growth of organized, vertically aligned nanotubes. atlantis-press.com While fluoride is the most commonly used anion, other ions can participate in this process. The role of the thiocyanate anion would be to act as a pitting agent, facilitating the localized chemical etching required to initiate pore formation, which is the precursor to the nanotube structure. The choice of cation in the electrolyte is also crucial, as it affects the growth and stability of the nanotubes. atlantis-press.com
The thiocyanate ligand is integral to the structure and properties of various semiconductor materials, including coordination polymers and components in perovskite solar cells. ncku.edu.twncku.edu.tw
Nickel(II) Thiocyanate (Ni(SCN)₂): This compound is a coordination polymer with a layered structure. nih.govwikipedia.org Each nickel(II) ion, a borderline hard acid, is octahedrally coordinated by four sulfur atoms and two nitrogen atoms from the bridging thiocyanate ligands. wikipedia.org The thiocyanate ions link the nickel centers, creating two-dimensional sheets that are held together by van der Waals forces. wikipedia.org This structure is analogous to that of cadmium iodide (CdI₂). nih.gov
Copper(I) Thiocyanate (CuSCN): CuSCN is a stable, white solid that is also a coordination polymer. wikipedia.org In its structure, the copper(I) ion (a soft acid) is tetrahedrally coordinated, and the thiocyanate ligand bridges the copper centers. wikipedia.org It is widely used as a hole-transporting material in semiconductor devices like solar cells and LEDs due to its wide bandgap, high transparency, and good hole mobility. nih.gov
In both Ni(SCN)₂ and CuSCN, the ambidentate nature of the thiocyanate ligand allows it to act as a bridge between metal centers, forming extended network structures that are fundamental to their semiconductor properties. The use of thiocyanate-based additives, such as methylammonium (B1206745) thiocyanate or formamidinium thiocyanate, has also been shown to improve the grain size, crystallinity, and performance of perovskite solar cells by passivating defects and managing crystallization. ncku.edu.twutoledo.eduresearchgate.net
| Compound | Metal Ion | Coordination Geometry | Role of Thiocyanate Ligand | Structure Type |
|---|---|---|---|---|
| Nickel(II) Thiocyanate (Ni(SCN)₂) | Ni²⁺ | Octahedral (NiS₄N₂) wikipedia.org | Bridging ligand (doubly bridging sulfur) wikipedia.org | 2D Layered Coordination Polymer wikipedia.org |
| Copper(I) Thiocyanate (CuSCN) | Cu⁺ | Tetrahedral wikipedia.org | Bridging ligand wikipedia.org | Coordination Polymer wikipedia.org |
Computational Modeling and Simulation Studies of Triethylammonium Thiocyanate Systems
Molecular Dynamics (MD) Simulations of Triethylammonium (B8662869) Thiocyanate (B1210189) Electrolytes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For electrolytes like triethylammonium thiocyanate, MD simulations provide a detailed picture of ion-ion and ion-solvent interactions, transport properties, and behavior at interfaces, which are crucial for applications in energy storage and chemical synthesis.
The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. acs.org For ionic liquids (ILs), nonpolarizable force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are widely used. acs.org The parameterization process involves defining terms for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals and electrostatic) interactions. acs.org
These parameters are typically derived by fitting to high-level quantum mechanical calculations and validated by comparing simulated bulk properties (like density and heat of vaporization) with experimental data. miami.edunih.gov New OPLS-AA parameters have been specifically developed and refined for a wide range of anions, including thiocyanate (SCN⁻), to improve the accuracy of IL simulations. acs.orgnih.govresearchgate.net To mimic polarization and charge transfer effects that are not explicitly handled in nonpolarizable models, a uniform charge scaling factor (e.g., ±0.8 e) can be applied, which has been shown to significantly improve the prediction of dynamic properties like viscosity and diffusion coefficients. acs.orgresearchgate.net
Below is a table of representative non-bonded OPLS-AA parameters for the thiocyanate anion.
| Atom | Atom Type | Charge (e) | σ (Å) | ε (kcal/mol) |
| S | SCN_S | -0.450 | 3.550 | 0.500 |
| C | SCN_C | 0.125 | 3.550 | 0.070 |
| N | SCN_N | -0.475 | 2.900 | 0.170 |
| Note: Parameters are illustrative and can vary slightly between different versions or refinements of the force field. Charges shown are unscaled. |
The interface between an electrode and an electrolyte is a critical region that governs the performance of electrochemical devices. MD simulations are used to model the structure and behavior of the electrical double layer that forms at this interface. Studies on thiocyanate-containing electrolytes have revealed complex structural arrangements near charged surfaces. osti.gov
Simulations combining experimental techniques have investigated the interfacial interaction of thiocyanate anions with positively charged monolayers, which serve as a proxy for an electrode surface. osti.gov At low bulk concentrations, the linear SCN⁻ anions tend to adsorb with a preferential orientation. However, at higher concentrations (above 1 M), a second population of SCN⁻ emerges with an opposite orientation. osti.gov This formation of antiparallel populations is a non-classical interfacial structure that cannot be readily explained by traditional mean-field theories. osti.gov MD simulations support these findings by showing that the angular distribution of the anions becomes significantly broader at higher concentrations, indicating a more disordered or complex layering at the interface. osti.gov This molecular-level understanding of ion orientation and distribution is crucial for designing electrolytes with optimized interfacial properties.
The behavior of electrolytes changes dramatically when they are confined within nanoporous materials, such as those used in supercapacitors and batteries. lsu.edu MD simulations provide critical insights into the mechanisms of ion transport in these confined environments. nih.govacs.org When an ionic liquid like triethylammonium thiocyanate is confined in a nanopore, the ions form distinct layers near the pore walls, and the liquid's structure is significantly altered compared to the bulk. lsu.edu
The dynamics of the ions are also heavily influenced by the degree of confinement. lsu.edu Simulations allow for the calculation of key transport properties like the mean square displacement (MSD) and diffusion coefficients. The MSD of ions in nanopores often shows different time-dependent regimes: a short-time "ballistic" motion, an intermediate "caged" or "sub-diffusive" motion as ions interact with neighbors and the pore walls, and a long-time "diffusive" motion. lsu.edu Studies have shown that both cations and anions tend to move slower near the pore surfaces compared to the center of the pore. lsu.edu Furthermore, the relative diffusion rates of the cation and anion can be affected by the pore size and the specific interactions with the pore material. lsu.edu Such simulations are essential for optimizing the design of nanoporous electrodes to enhance ion transport and device performance.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to calculate the electronic properties of molecules and materials, including ionic liquids and their components, providing insights into their electrochemical stability, reactivity, and optical properties. mdpi.comnih.gov
For materials in the solid state, DFT is used to calculate the electronic band structure and the density of states (DOS), which are fundamental to understanding their electrical conductivity. researchgate.net The band structure describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges it is forbidden from having (band gaps). The DOS is the number of available electronic states at each energy level.
DFT studies on crystalline materials containing thiocyanate, such as copper thiocyanate (CuSCN), have been performed to characterize their band structure and DOS. researchgate.net Such calculations can determine whether a material is a conductor, semiconductor, or insulator based on the size of its band gap. For an insulating material like a pure ionic salt, the valence band is full and the conduction band is empty, separated by a large band gap.
Doping involves intentionally introducing impurities into a material to alter its properties. In the context of electronic properties, doping can introduce new energy levels within the band gap. DFT simulations can model the effect of doping by substituting atoms in the crystal lattice or introducing interstitial atoms. This allows for the analysis of how the band structure and DOS are modified. For instance, introducing a dopant that creates acceptor levels just above the valence band can lead to p-type semiconductivity. Similarly, a dopant creating donor levels just below the conduction band can result in n-type semiconductivity. The analysis of the projected DOS (PDOS) can further reveal which atomic orbitals contribute to these new states. researchgate.net While specific studies on doped triethylammonium thiocyanate are not widely available, the principles of using DFT to predict and analyze the effects of doping on the electronic structure are well-established for a vast range of materials. mdpi.com
The table below conceptually illustrates how the density of states for a hypothetical insulating triethylammonium thiocyanate crystal might change upon doping.
| Energy Level | State in Pure System | State in Doped System (p-type) |
| Conduction Band | Empty | Empty |
| Mid-Gap | Forbidden States | New, unoccupied acceptor states introduced |
| Band Gap | Large | Effectively reduced |
| Valence Band | Full | Full (electrons can be excited to acceptor states) |
Future Research Directions and Emerging Applications of Triethylammonium Thiocyanate
Development of Next-Generation Ionic Liquid Compositions Based on Triethylammonium (B8662869) Cation
The triethylammonium cation serves as a versatile building block for the design of new protic ionic liquids (PILs). nih.govresearchgate.net Research is actively pursuing the synthesis and characterization of novel PILs by pairing the triethylammonium cation with a variety of anions, particularly organic and sulfonic acids. nih.govresearchgate.net The goal is to fine-tune the physicochemical properties of the resulting ionic liquids, such as their thermal stability, viscosity, conductivity, and electrochemical stability window, for specific applications. researchgate.netacs.org
Future work will likely focus on:
Anion Modification: Systematically exploring a wider range of anions to control properties like hydrophilicity, melting point, and solvency.
Cation Functionalization: Modifying the alkyl chains on the triethylammonium cation itself to alter steric hindrance and van der Waals forces, thereby influencing transport properties like ion diffusion. mdpi.com
Mixtures and Composites: Investigating binary or ternary mixtures of triethylammonium-based ILs with other salts or solvents to create eutectic systems with enhanced performance characteristics for electrochemical applications. frontiersin.org
Exploration of Triethylammonium Thiocyanate (B1210189) in Advanced Energy Storage and Conversion Devices
A significant area of emerging application for triethylammonium thiocyanate is in the field of energy storage, particularly as an electrolyte in electrochemical double-layer capacitors (EDLCs), or supercapacitors. researchgate.net Its inherent ionic conductivity, wide electrochemical window, and thermal stability make it a promising alternative to conventional organic solvent-based electrolytes, which often suffer from volatility and toxicity. researchgate.net
Research has demonstrated the successful use of triethylammonium thiocyanate as a low-cost and novel ionic liquid electrolyte in a supercapacitor featuring electrodes made from biomass-activated charcoal. researchgate.net This device exhibited excellent stability and performance, even after extensive charge-discharge cycling. researchgate.net Key findings from this research highlight its potential for high-performance energy storage. researchgate.net The electrolyte demonstrated good electrochemical stability with a large operating voltage and high capacity retention. researchgate.net
Table 1: Performance of a Supercapacitor Using Triethylammonium Thiocyanate Electrolyte
| Performance Metric | Value | Reference |
|---|---|---|
| Operating Voltage Window | 1.8 V | researchgate.net |
| Specific Capacitance (at 5 mV s⁻¹) | 36.8 F g⁻¹ | researchgate.net |
| Capacity Retention (after 1000 cycles) | 94.4% | researchgate.net |
Future research in this domain is directed towards:
Battery-Supercapacitor Hybrids: Investigating the use of triethylammonium thiocyanate in "supercapatteries," which combine the high power density of supercapacitors with the high energy density of batteries. rsc.org
Dye-Sensitized Solar Cells (DSSCs): Further exploring its role as a crystal growth inhibitor for p-type semiconductors like copper(I) iodide (CuI), which acts as a hole collector in solid-state DSSCs, thereby improving cell performance. researchgate.net
Electrode Material Compatibility: Studying the interfacial properties and long-term stability of triethylammonium thiocyanate with next-generation pseudocapacitive and battery-like electrode materials, such as metal oxides and MXenes. rsc.org
Strategies for Sustainable Synthesis and Application of Triethylammonium Thiocyanate
As the applications for triethylammonium thiocyanate expand, there is a growing emphasis on developing more sustainable and environmentally friendly methods for its synthesis and use. The principles of green chemistry are being applied to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Current sustainable approaches focus on atom-economical, metal-free reaction pathways. The direct synthesis from triethylamine (B128534) and ammonium (B1175870) thiocyanate is considered a low-cost method that expels ammonia (B1221849) gas as the primary byproduct. researchgate.net Future strategies for greener synthesis may involve:
Catalytic Routes: Developing catalytic systems that can lower the reaction temperature and improve yields, thereby reducing energy consumption. rsc.org
Alternative Thiocyanate Sources: Exploring the use of elemental sulfur in combination with a cyanide source under catalytic conditions as a more fundamental and potentially greener route to the thiocyanate anion. rsc.org
Photochemical and Electrochemical Methods: Investigating the use of visible light or electricity to drive the synthesis, which can offer mild reaction conditions and avoid the need for stoichiometric oxidants or catalysts. rsc.org These methods are being explored for various thiocyanation reactions and could be adapted for ionic liquid synthesis. rsc.org
In terms of application, sustainability can be enhanced by focusing on recyclability and use in green technologies. For instance, its application in energy storage devices contributes to a more sustainable energy landscape. researchgate.net Future research will also need to address the lifecycle of the ionic liquid, including methods for its recovery and regeneration after use in industrial or electrochemical processes.
Theoretical Predictions and Experimental Validation of Novel Applications
Computational modeling and theoretical chemistry are becoming indispensable tools for accelerating the discovery of new applications for triethylammonium thiocyanate. These methods allow for the prediction of material properties and the screening of potential applications before undertaking extensive experimental work.
A key area of theoretical investigation is the detailed analysis of the structure and dynamics of triethylammonium-based protic ionic liquids. nih.govacs.org Computational studies, using methods such as density functional theory (DFT), can accurately predict:
Ionization State: Determining whether the liquid exists as fully ionized pairs or contains a significant fraction of neutral acid-base molecules. This is crucial for applications requiring high ionic conductivity. nih.govacs.org
Intermolecular Interactions: Identifying and quantifying the strength of hydrogen bonds and other electrostatic interactions that govern the liquid's structure and properties. nih.gov
Transport Properties: Simulating diffusion coefficients and conductivity to predict the performance of the ionic liquid as an electrolyte. mdpi.com
These theoretical predictions are then validated through experimental techniques. For example, the predicted formation of the ammonium ion and the nature of the N-H vibrational bands from computational models have been confirmed experimentally using FT-IR spectroscopy. acs.org This synergy between theory and experiment is crucial for rational design. Future directions will likely involve using machine learning and artificial intelligence to screen vast numbers of potential anion-cation combinations to identify next-generation ionic liquids with tailored properties for novel applications in areas such as catalysis, separations, and advanced materials. frontiersin.org
Q & A
Q. What are the critical physicochemical properties of N,N-diethylethanamine and thiocyanic acid that influence their reactivity in synthetic chemistry?
Answer: Understanding physicochemical properties is essential for experimental design. Key properties include:
- Thiocyanic Acid (HSCN):
- N,N-Diethylethanamine (Triethylamine):
Table 1: Physicochemical Properties
Q. What experimental strategies are recommended for synthesizing thiocyanic acid esters and distinguishing them from isothiocyanates?
Answer:
- Synthesis: Thiocyanic acid esters (R−S−C≡N) can be prepared via Bunte salts (R-S-SO3Na) reacting with sodium cyanide .
- Structural Differentiation:
Advanced Research Questions
Q. How can researchers address contradictions in reported data on the acid-base behavior of thiocyanic acid in different solvent systems?
Answer:
- Solvent-Specific pKa Variability: Thiocyanic acid’s pKa shifts in non-aqueous solvents due to solvation effects. Standardize solvent systems and use potentiometric titration with a glass electrode calibrated to ionic strength .
- Artifact Mitigation: In biological matrices, add 1% ascorbic acid to suppress oxidation of SCN<sup>−</sup> to CN<sup>−</sup>, which can falsely elevate cyanide levels .
Q. What methodologies are effective in studying intermolecular interactions between N,N-diethylethanamine and thiocyanate derivatives?
Answer:
- Thermodynamic Analysis: Measure refractive indices (n) of amine-ester mixtures and apply empirical correlations (e.g., Arago-Biot, Lorentz-Lorenz) to infer interaction strengths. Interactions weaken as ester chain length increases (e.g., methyl → pentyl acetate) .
- Calorimetry: Quantify enthalpy changes during adduct formation (e.g., triethylamine-thiocyanic acid complexes) in non-polar solvents like CCl4.
Q. How should researchers design experiments to minimize artifacts when quantifying thiocyanic acid in biological matrices?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
